molecular formula C16H16F2N6O2S B2609368 8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1903290-63-0

8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B2609368
CAS RN: 1903290-63-0
M. Wt: 394.4
InChI Key: UGUURLAXKWGZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C16H16F2N6O2S and its molecular weight is 394.4. The purity is usually 95%.
BenchChem offers high-quality 8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking Studies

Compounds related to 8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine have been synthesized and evaluated for various biological activities. For example, Patil et al. (2021) synthesized two series of new piperazine derivatives and triazolo-pyrazine derivatives, which were fully characterized and subjected to in vitro antimicrobial activity screening against bacterial and fungal strains. Their study also incorporated molecular docking studies to predict the interaction of these compounds with microbial enzymes, highlighting their potential to develop more potent antimicrobials (Patil et al., 2021).

Antimicrobial Activity

The synthesized derivatives, similar in structure to 8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine, have shown promise in antimicrobial applications. For instance, compounds with the triazolo-pyrazine core have exhibited potent in vitro activity against pathogens such as Trypanosoma cruzi, indicating their potential as antiparasitic agents. Subtle structural modifications can significantly affect their biological activity, demonstrating the importance of chemical structure in therapeutic efficacy (T. Novinsion et al., 1976).

Anticonvulsant and Antidiabetic Activities

Further research into compounds structurally related to 8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has explored their potential in treating neurological and metabolic disorders. Kelley et al. (1995) investigated the anticonvulsant activity of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, finding several compounds with potent activity against maximal electroshock-induced seizures in rats, suggesting their potential application in epilepsy treatment (J. L. Kelley et al., 1995). Additionally, Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as Dipeptidyl peptidase-4 (DPP-4) inhibitors, highlighting their potential as anti-diabetic medications. Their study provides insight into the structural features contributing to DPP-4 inhibition and insulinotropic activities, offering pathways for developing new treatments for diabetes (B. Bindu et al., 2019).

properties

IUPAC Name

8-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6O2S/c1-11-20-21-16-15(19-4-5-24(11)16)22-6-8-23(9-7-22)27(25,26)14-10-12(17)2-3-13(14)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUURLAXKWGZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.